N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE is a complex organic compound with the molecular formula C27H24N2O3 It is known for its unique structural features, which include a methoxyphenyl group, a naphthylamino group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving methoxybenzene and an appropriate electrophile.
Coupling with Naphthylamine: The methoxyphenyl intermediate is then coupled with naphthylamine under conditions that facilitate the formation of the naphthylamino group.
Formation of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[1-(3-HYDROXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE
- N~1~-[1-(3-METHOXYPHENYL)-3-(2-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE
Uniqueness
N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H24N2O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)-3-(naphthalen-1-ylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C27H24N2O3/c1-32-22-14-7-13-21(17-22)25(29-27(31)20-10-3-2-4-11-20)18-26(30)28-24-16-8-12-19-9-5-6-15-23(19)24/h2-17,25H,18H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
HOVMMDREJSUEDD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.